

Preliminary Investigation of 3-(1H-imidazol-1-yl)aniline Analogues: A Technical Guide

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Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)aniline

Cat. No.: B171951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into **3-(1H-imidazol-1-yl)aniline** analogues. It covers their synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

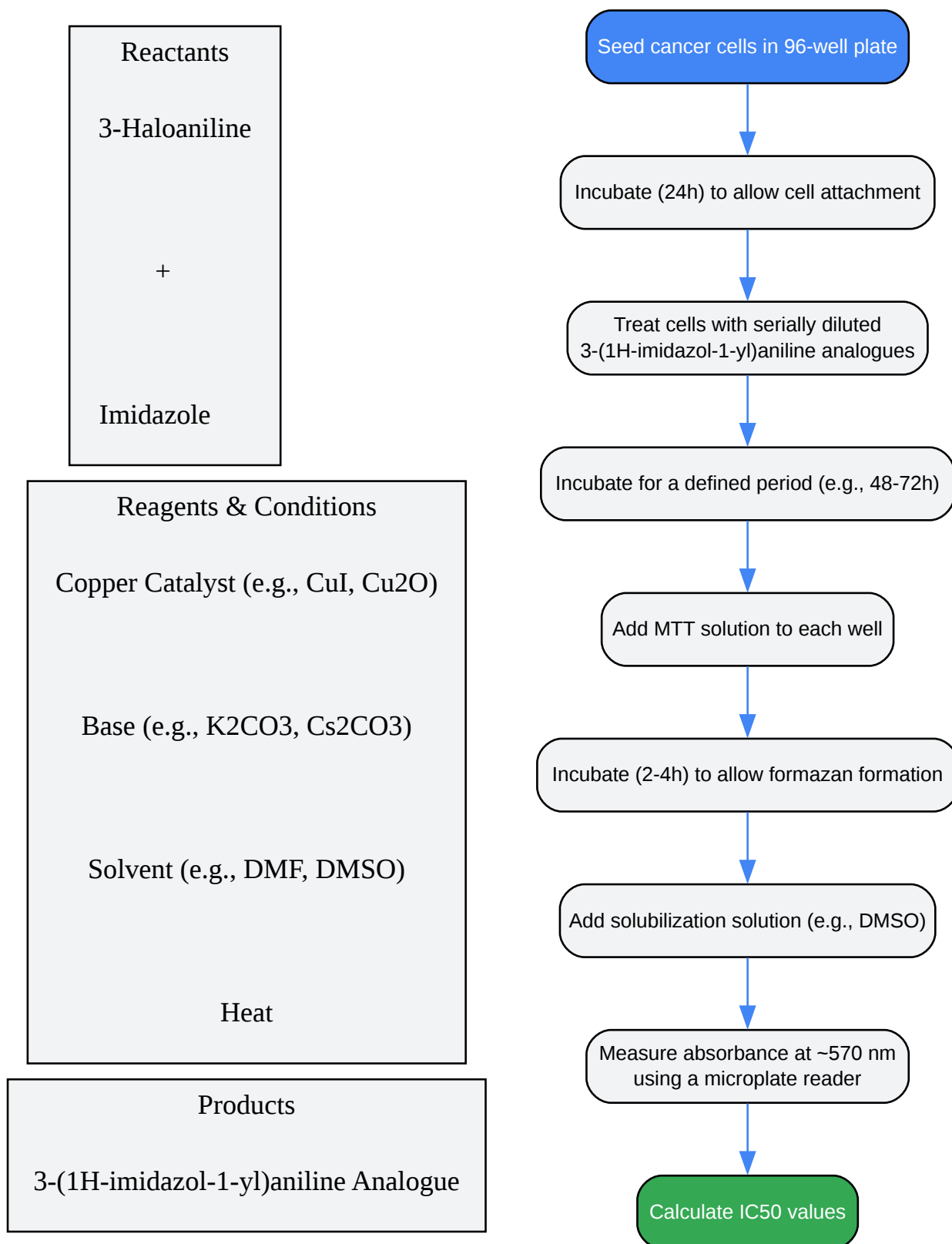
Synthesis of 3-(1H-imidazol-1-yl)aniline Analogues

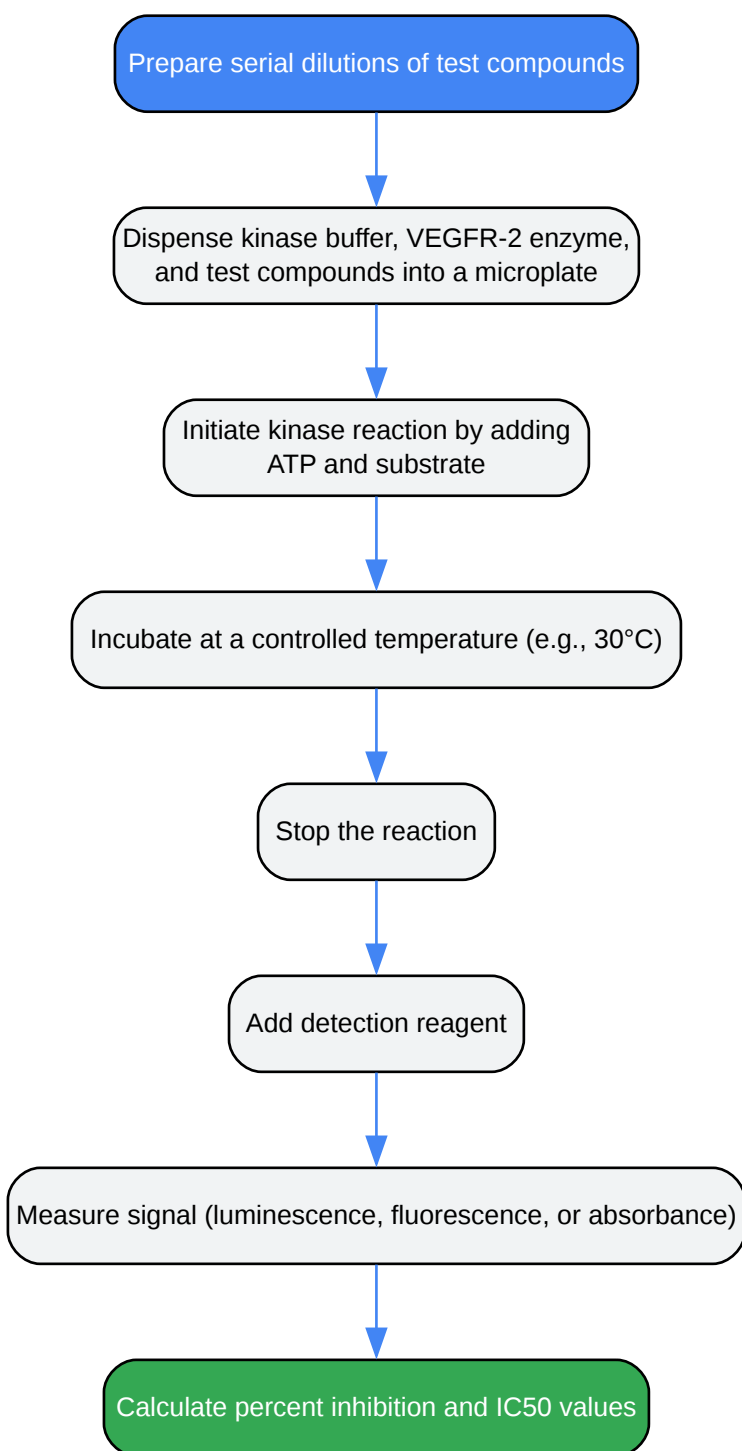
The synthesis of **3-(1H-imidazol-1-yl)aniline** and its analogues is primarily achieved through N-arylation of an imidazole ring with a substituted aniline derivative. A common and effective method is the copper-catalyzed Ullmann condensation reaction.

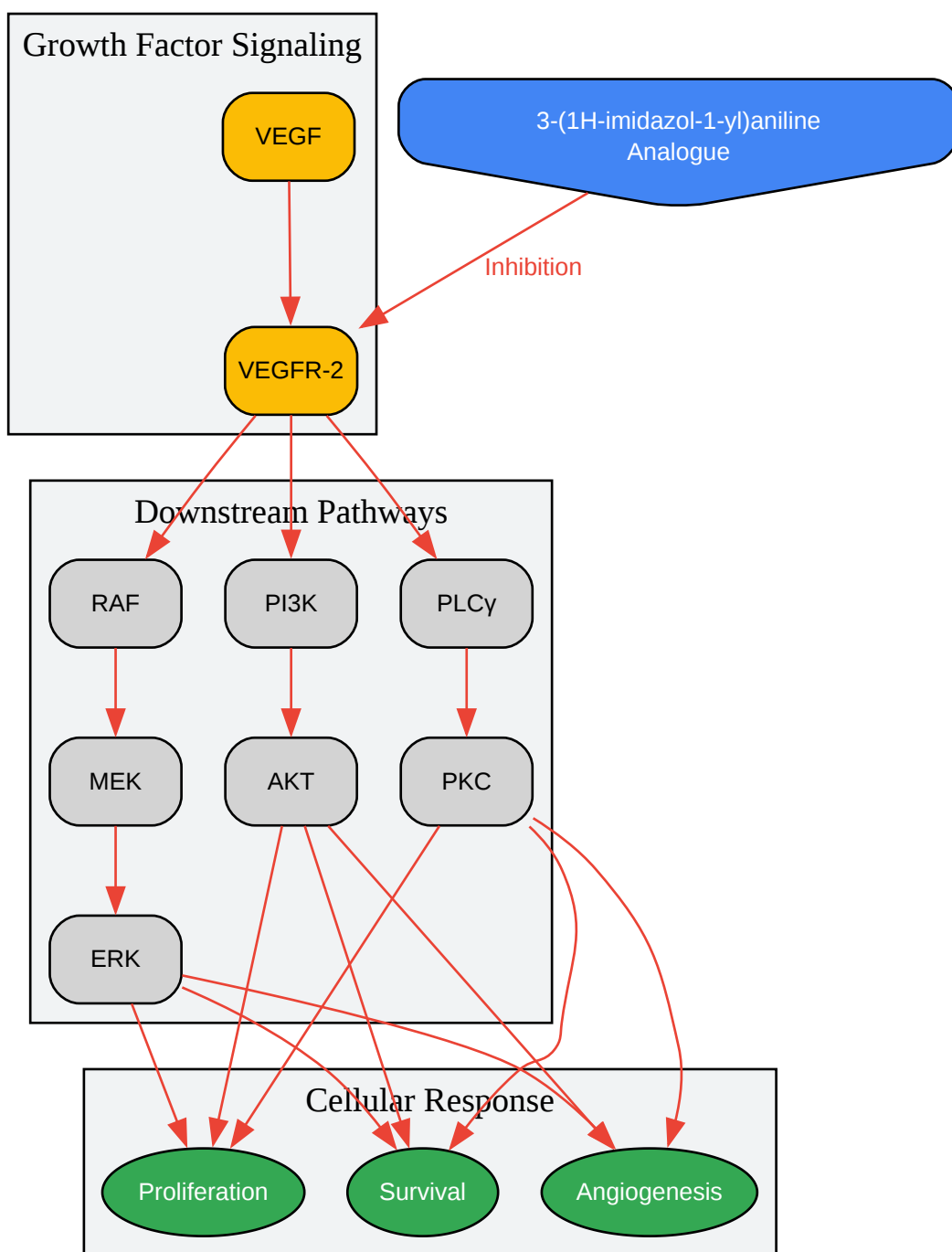
General Experimental Protocol: Copper-Catalyzed N-Arylation

A typical procedure involves the reaction of an appropriately substituted aryl halide (e.g., 3-bromoaniline or 3-iodoaniline) with imidazole in the presence of a copper catalyst, a base, and a suitable solvent.

Reaction Scheme:







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